molecular formula C15H19N3O B7636937 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide

Katalognummer B7636937
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: AQKQCFOYLJHJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as IMPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. IMPY belongs to the class of imidazopyridine derivatives and is synthesized using specific chemical reactions.

Wirkmechanismus

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is involved in the regulation of various physiological processes such as sleep, pain perception, and inflammation. By blocking the A1 receptor, N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide can modulate the activity of other neurotransmitters such as dopamine, acetylcholine, and serotonin.
Biochemical and Physiological Effects:
Studies have shown that N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in lab experiments include its high binding affinity towards the A1 adenosine receptor, which makes it a potent tool for studying the role of this receptor in various physiological processes. Additionally, N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide is easy to synthesize and can be modified to improve its pharmacological properties. The limitations of using N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

1. Development of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide derivatives with improved pharmacological properties.
2. Investigation of the role of the A1 adenosine receptor in various neurological disorders using N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide as a tool.
3. Clinical trials to determine the safety and efficacy of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in humans.
4. Investigation of the potential use of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological disorders.
5. Development of new synthesis methods for N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide and its derivatives.

Synthesemethoden

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide is synthesized using a two-step process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine in the presence of potassium carbonate and copper powder. The second step involves the reaction of the intermediate product with cyclohexanecarboxylic acid in the presence of triethylamine.

Wissenschaftliche Forschungsanwendungen

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug design and development. It has been shown to have significant binding affinity towards certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-18-9-5-4-8-14(18)17-13/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQCFOYLJHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.